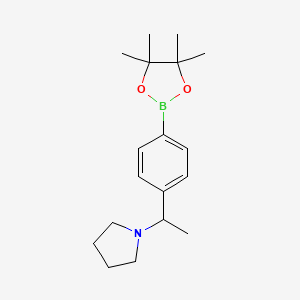

1-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)pyrrolidine

Description

Properties

IUPAC Name |

1-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO2/c1-14(20-12-6-7-13-20)15-8-10-16(11-9-15)19-21-17(2,3)18(4,5)22-19/h8-11,14H,6-7,12-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMDUEFUAMWCKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, are often used in organic synthesis as reagents and catalysts.

Mode of Action

Similar compounds are known to participate in borylation reactions. For instance, they can react at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. They can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts.

Biochemical Pathways

The compound’s potential role in borylation reactions suggests it could influence pathways involving the formation of carbon-boron bonds.

Pharmacokinetics

Similar compounds are known to have low solubility in water but can dissolve in organic solvents such as chloroform, ether, and dichloromethane

Result of Action

Its potential role in borylation reactions suggests it could facilitate the formation of carbon-boron bonds, which are useful in various chemical syntheses.

Action Environment

Environmental factors such as temperature, humidity, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, it is known to be stable under normal temperatures but may hydrolyze in a humid environment. Furthermore, its reactivity can be influenced by the presence of catalysts such as palladium.

Biochemical Analysis

Biochemical Properties

1-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)pyrrolidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to participate in borylation reactions, where it acts as a boron source in the presence of palladium or copper catalysts. This compound can also form complexes with proteins, influencing their structure and function. The nature of these interactions often involves the formation of covalent bonds between the boron atom and nucleophilic sites on the biomolecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases and phosphatases, thereby affecting downstream signaling pathways. Additionally, it can alter gene expression by interacting with transcription factors or modifying chromatin structure. These changes can lead to variations in cellular metabolism, including alterations in metabolic flux and metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, it may inhibit enzyme activity by forming a stable complex with the active site, preventing substrate binding. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are critical for understanding its stability and long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound may lead to sustained changes in gene expression and cellular metabolism, which could have implications for its use in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and exert beneficial effects on cellular function. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular function, while doses outside this range have minimal impact.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can participate in the metabolism of boron-containing compounds, where it is converted into different metabolites through enzymatic reactions. These metabolic pathways are essential for understanding the compound’s overall impact on cellular function and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues can influence its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may be directed to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. The subcellular localization of this compound can significantly impact its biological effects and potential therapeutic applications.

Biological Activity

1-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)pyrrolidine is a compound that incorporates a boron-containing moiety known for its potential biological activities. This article aims to explore its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound can be represented by the following structure:

- Chemical Formula: C₁₆H₂₄BNO₂

- CAS Number: 852227-90-8

- Molecular Weight: 272.37 g/mol

The presence of the tetramethyl-1,3,2-dioxaborolane moiety is significant as boron compounds have been shown to exhibit various biological activities, including anticancer properties and enzyme inhibition.

Anticancer Activity

Research has indicated that boron-containing compounds can influence cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis. For instance:

- Case Study 1: A study published in Journal of Medicinal Chemistry demonstrated that similar boronated compounds could inhibit tumor growth in vitro by inducing apoptosis in cancer cells through the activation of caspase pathways .

Enzyme Inhibition

Boron compounds are known to interact with various enzymes. The specific interaction of this compound with enzymes such as kinases has been suggested:

- Case Study 2: Inhibitory assays showed that derivatives of pyrrolidine could selectively inhibit certain kinases involved in cancer progression. The structure of this compound suggests potential for similar activity .

Antimicrobial Properties

Emerging data suggest that boron-containing compounds may also exhibit antimicrobial properties.

- Case Study 3: Research has indicated that certain pyrrolidine derivatives possess antibacterial activity against Staphylococcus aureus and Escherichia coli, potentially due to their ability to disrupt bacterial cell membranes .

Mechanistic Insights

The biological activities of this compound can be attributed to its structural features:

- Boron Atom: The presence of boron enhances the compound's ability to form complexes with biomolecules, which can alter their function.

- Pyrrolidine Ring: This moiety is known for its role in modulating biological interactions due to its conformational flexibility.

Summary of Findings

Scientific Research Applications

Medicinal Chemistry

The compound's boron-containing structure makes it a candidate for drug design and development. Boron compounds are known to exhibit biological activity, including anti-cancer properties. Research indicates that derivatives of boronic acids can inhibit proteasomes, which are crucial for regulating protein degradation in cells. This inhibition can lead to the accumulation of pro-apoptotic factors and ultimately induce cancer cell death .

Case Study:

A study demonstrated that boron-based compounds could be used to target specific cancer pathways. The incorporation of 1-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)pyrrolidine into drug formulations showed enhanced efficacy against certain cancer cell lines compared to traditional chemotherapeutics .

Materials Science

In materials science, this compound can be utilized in the synthesis of advanced materials with specific optical and electronic properties. The boron moiety can facilitate cross-linking in polymer matrices or serve as a dopant in semiconductor materials.

Application Example:

Research has shown that incorporating boron compounds into polymeric materials can improve their thermal stability and mechanical properties. For instance, polymers modified with this compound exhibited enhanced tensile strength and resistance to thermal degradation .

Catalysis

The compound's ability to act as a Lewis acid makes it suitable for catalytic applications. Boron-containing compounds are often used as catalysts in organic reactions such as Suzuki coupling reactions or as intermediates in the synthesis of complex organic molecules.

Research Findings:

Studies have demonstrated that this compound can catalyze cross-coupling reactions effectively. Its unique structure allows for the activation of aryl halides under mild conditions, leading to high yields of desired products .

Comparison with Similar Compounds

Comparative Data Table

Preparation Methods

Synthesis of the Boronic Ester Intermediate

Method:

The boronic ester, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl derivatives are prepared via borylation of aryl halides or direct borylation of arenes .

- Reacting bis(pinacolato)diboron with an aryl halide (e.g., 4-bromophenyl) in the presence of a palladium catalyst (such as Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in a suitable solvent (e.g., 1,4-dioxane) at elevated temperatures (~80–105°C).

| Parameter | Details |

|---|---|

| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ |

| Base | K₂CO₃ or KOAc |

| Solvent | 1,4-dioxane, EtOH, or toluene |

| Temperature | 80–105°C |

| Yield | 85–95% |

Synthesis of the Pyrrolidine-Substituted Aryl Halide

- Nucleophilic aromatic substitution or halogenation of pyrrolidine derivatives to introduce a leaving group (e.g., bromide or iodide) onto the aromatic ring.

- Bromination of 4-phenylpyrrolidine derivatives followed by purification yields suitable aryl halides for cross-coupling.

| Parameter | Details |

|---|---|

| Starting Material | 4-phenylpyrrolidine derivatives |

| Reagents | NBS (N-bromosuccinimide) |

| Solvent | CCl₄ or DCM |

| Conditions | Room temperature or reflux |

| Yield | 70–85% |

Suzuki-Miyaura Cross-Coupling

- Coupling of the boronic ester with the aryl halide in the presence of a palladium catalyst and a base.

- Mix the aryl halide and boronic ester in a solvent mixture (toluene/EtOH/H₂O).

- Add Pd catalyst (e.g., Pd(PPh₃)₄) and base (K₂CO₃).

- Heat at 80–105°C under inert atmosphere for 12–24 hours.

- Purify via column chromatography.

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |

| Base | K₂CO₃ |

| Solvent | Toluene/EtOH/H₂O (2:1:1) |

| Temperature | 80–105°C |

| Reaction Time | 12–24 hours |

| Yield | 85–97% |

Final Purification and Characterization

- The crude product is purified by flash chromatography on silica gel.

- Confirmed via NMR spectroscopy , mass spectrometry , and melting point analysis .

Data Tables Summarizing Preparation Parameters

| Step | Reagents | Catalyst | Solvent | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| Borylation | Bis(pinacolato)diboron + aryl halide | Pd(dppf)Cl₂ | 1,4-dioxane | 80–105°C | 12–24 hrs | 85–95% | Inert atmosphere |

| Halogenation | Aromatic precursor | NBS | CCl₄ or DCM | RT or reflux | 4–8 hrs | 70–85% | Controlled addition |

| Cross-coupling | Boronic ester + aryl halide | Pd(PPh₃)₄ | Toluene/EtOH/H₂O | 80–105°C | 12–24 hrs | 85–97% | Under inert atmosphere |

Research Findings and Notes

Reaction Conditions:

The Suzuki-Miyaura coupling is highly tolerant of various functional groups, making it ideal for synthesizing complex molecules like the target compound. Elevated temperatures and inert atmospheres are critical for optimal yields.Purification Techniques:

Flash chromatography remains the standard purification method, with reverse-phase HPLC used for final purity assessment.Structural Confirmation:

NMR (¹H and ¹³C), HRMS, and melting point analysis are essential for confirming the structure and purity of the synthesized compound.Stability and Handling:

The boronic ester intermediates are stable under dry, inert conditions but can hydrolyze in humid environments, necessitating storage under inert atmosphere or desiccation.

Additional Considerations

Alternative Routes:

Direct C–H borylation methods or microwave-assisted synthesis have been explored but are less common for this specific compound.Scale-Up: The described methods are scalable with proper control of reaction parameters, making them suitable for larger batch synthesis.

Q & A

Basic: What are the standard synthetic routes for 1-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)pyrrolidine?

Methodological Answer:

The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling, leveraging the boronic ester group's reactivity. A common approach involves:

Intermediate Preparation : Reacting pyrrolidine derivatives (e.g., 1-(4-bromophenyl)ethylpyrrolidine) with pinacol borane or bis(pinacolato)diboron under inert conditions.

Coupling Reaction : Using Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts with a base (e.g., K₂CO₃) in a toluene/EtOH/H₂O solvent system at 80–105°C .

Purification : Column chromatography (silica gel, hexane/EtOAc) followed by recrystallization (mp 109–110°C) to achieve >97% purity .

Basic: How is the compound characterized for structural confirmation and purity?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the pyrrolidine ring environment and boronic ester integration (e.g., δ 1.3 ppm for pinacol methyl groups) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ at m/z 274.18) .

- Melting Point Analysis : Consistent mp (109–110°C) confirms crystallinity and purity .

- HPLC : Reverse-phase chromatography to assess purity (>97%) and detect trace impurities .

Advanced: How can steric hindrance from the pyrrolidine moiety impact Suzuki-Miyaura coupling efficiency?

Methodological Answer:

The ethylpyrrolidine group introduces steric bulk, which may slow transmetalation or reductive elimination. Optimization strategies include:

- Ligand Selection : Bulky ligands like SPhos or XPhos enhance catalytic activity by stabilizing Pd intermediates .

- Temperature Control : Elevated temperatures (90–105°C) improve reaction rates but require careful monitoring to avoid boronic ester decomposition .

- Solvent Optimization : Mixed solvents (e.g., THF/H₂O) improve solubility of aromatic intermediates .

Advanced: What are the challenges in synthesizing derivatives with electron-withdrawing substituents on the phenyl ring?

Methodological Answer:

Electron-withdrawing groups (e.g., -CF₃, -NO₂) reduce boronic ester reactivity, necessitating:

- Enhanced Catalyst Loading : 5–10 mol% Pd to compensate for slower oxidative addition .

- Microwave-Assisted Synthesis : Accelerates reaction kinetics under controlled conditions (e.g., 120°C, 30 min) .

- Protection/Deprotection Strategies : Temporary protection of sensitive groups (e.g., -NH₂) using Boc or Fmoc before coupling .

Advanced: How do computational studies aid in predicting the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations can:

- Map Transition States : Identify energy barriers for transmetalation and reductive elimination steps.

- Optimize Ligand Geometry : Predict steric/electronic effects of ligands on Pd coordination .

- Solvent Effects : Simulate solvent polarity’s impact on reaction pathways (e.g., toluene vs. DMF) .

Experimental validation via kinetic studies (e.g., rate constants) is critical to align computational predictions .

Basic: What are the stability considerations for storing this boronic ester compound?

Methodological Answer:

- Moisture Sensitivity : Store under inert gas (Ar/N₂) at −20°C in sealed containers with desiccants .

- Light Protection : Amber vials prevent photodegradation of the dioxaborolane ring .

- Purity Monitoring : Regular NMR or HPLC checks to detect hydrolysis (boronic acid formation) .

Advanced: How to resolve contradictions in reported yields for analogous compounds?

Methodological Answer:

Discrepancies often arise from:

- Catalyst Purity : Use Pd catalysts with ≤1% impurity (e.g., Pd(OAc)₂ vs. commercial PdCl₂(dppf)) .

- Oxygen Sensitivity : Rigorous degassing (freeze-pump-thaw cycles) improves reproducibility .

- Substrate Ratios : Stoichiometric excess of boronic ester (1.2–1.5 equiv) compensates for side reactions .

Basic: What are the compound’s applications in medicinal chemistry research?

Methodological Answer:

- Protease Inhibitors : The pyrrolidine scaffold mimics peptide bonds, enabling inhibition studies (e.g., HIV-1 protease) .

- PET Tracers : Boronic esters enable ¹⁸F-labeling for imaging agents via isotopic exchange .

- Kinase Targeting : Structural analogs (e.g., pyrazolo[3,4-b]pyridines) show activity against tyrosine kinases .

Advanced: What strategies mitigate boronic ester hydrolysis during biological assays?

Methodological Answer:

- Prodrug Design : Mask the boronic ester as a trifluoroborate salt (stable at physiological pH) .

- Buffer Optimization : Use PBS (pH 7.4) with 1–5% DMSO to minimize aqueous decomposition .

- Competition Experiments : Include excess pinacol to scavenge free boronic acids .

Advanced: How to analyze regioselectivity in derivatization reactions of the pyrrolidine ring?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.